N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-4-methoxybenzamide
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Overview
Description
N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-4-methoxybenzamide is a synthetic compound that has garnered attention due to its unique chemical structure and potential applications in various fields This compound features a thiazinane ring, which is a six-membered heterocyclic ring containing both nitrogen and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-4-methoxybenzamide typically involves the following steps:
Formation of the Thiazinane Ring: The thiazinane ring can be synthesized through the reaction of a suitable amine with a sulfur-containing reagent under controlled conditions.
Attachment of the Phenyl Group: The phenyl group is introduced through a substitution reaction, where the thiazinane ring reacts with a phenyl halide in the presence of a base.
Introduction of the 4-Methoxybenzamide Group: The final step involves the reaction of the intermediate compound with 4-methoxybenzoyl chloride in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The thiazinane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced benzamide derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-4-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-4-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide
- N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-2-ethoxy-1-naphthamide
- N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-2,5-dimethoxybenzenesulfonamide
Uniqueness
N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-4-methoxybenzamide is unique due to the presence of the 4-methoxybenzamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-24-17-10-4-14(5-11-17)18(21)19-15-6-8-16(9-7-15)20-12-2-3-13-25(20,22)23/h4-11H,2-3,12-13H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPHVQCBAHMCYOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCCS3(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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